Prostaglandin F2alpha dimethyl amide
CAS No.: 68192-15-4
Cat. No.: VC0159724
Molecular Formula: C22H39NO4
Molecular Weight: 381.557
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68192-15-4 |
|---|---|
| Molecular Formula | C22H39NO4 |
| Molecular Weight | 381.557 |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide |
| Standard InChI | InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 |
| Standard InChI Key | QGAWKBHDDFBNMX-HRUISTIBSA-N |
| SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O |
Introduction
Chemical Properties and Structure
Nomenclature and Identification
Prostaglandin F2alpha dimethyl amide is also known as Dinoprost dimethyl amide or PGF2α dimethyl amide . There appears to be a discrepancy in reported CAS numbers across scientific databases, with both 67508-08-1 and 68192-15-4 being associated with this compound. This variation may be attributed to different registration systems or historical cataloging differences.
Physical and Chemical Characteristics
The compound has a molecular formula of C22H39NO4 and a molecular weight of 381.6 Da . Its structural configuration features the prostaglandin backbone with a dimethyl amide modification. The canonical SMILES notation is O[C@@H]1C@HC@@HC@HC1 .
Table 1: Chemical Properties of Prostaglandin F2alpha Dimethyl Amide
| Property | Value |
|---|---|
| Molecular Formula | C22H39NO4 |
| Molecular Weight | 381.6 Da |
| Physical State | Not specified in sources |
| Solubility | DMF: >50 mg/ml, DMSO: >50 mg/ml, Ethanol: >20 mg/ml, Methyl Acetate: >10 mg/ml, PBS pH 7.2: >3 mg/ml |
| Storage Recommendation | Store at -20°C |
Synthesis and Preparation
Synthetic Routes
The synthesis of prostaglandin F2alpha dimethyl amide typically involves the modification of prostaglandin F2alpha through amide formation. A common method includes the reaction of prostaglandin F2alpha with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dimethyl amide derivative. This synthetic approach allows for the targeted modification of the carboxylic acid group of prostaglandin F2alpha.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of these processes is crucial for ensuring the production of high-quality compound for research and potential therapeutic applications.
Pharmacological Properties
Mechanism of Action
Prostaglandin F2alpha dimethyl amide exerts its effects primarily by interacting with the FP (prostaglandin F) receptor. Unlike its parent compound, which activates the FP receptor, the dimethyl amide derivative functions as an antagonist, inhibiting the binding of prostaglandin F2alpha to its receptor . This antagonistic property gives the compound its unique pharmacological profile and potential therapeutic utility.
Receptor Interactions
The compound's primary interaction is with the FP receptor, where it demonstrates antagonistic properties. In competitive binding studies, it has been shown to displace [3H]PGF2alpha binding, although with lower affinity compared to more potent antagonists like AL-3138 . The receptor interaction profile appears to be selective for FP receptors, with minimal activity at other prostanoid receptor subtypes.
Biological Activity
FP Receptor Antagonism
Prostaglandin F2alpha dimethyl amide is characterized as a weak FP receptor antagonist . In functional studies performed in gerbil colon, the compound at a concentration of 3.2 μg/ml inhibited the contractile effects of prostaglandin F2alpha (at 6 ng/ml) by 50% . This finding highlights its potential utility in modulating prostaglandin F2alpha-mediated physiological responses.
Table 2: Antagonistic Activity Comparison
| Compound | Antagonistic Potency (-log Kb) | Receptor Selectivity |
|---|---|---|
| Prostaglandin F2alpha dimethyl amide | Not quantified, described as "inactive" | FP receptor |
| AL-3138 | 6.79 ± 0.1 | More selective for FP receptor |
| Phloretin | 5.28 ± 0.09 | Less selective (also antagonizes EP2, DP, and V1-vasopressin receptors) |
| Glibenclamide | 3.58 ± 0.32 | Limited selectivity data |
When compared to other FP receptor antagonists, prostaglandin F2alpha dimethyl amide demonstrates lower potency than AL-3138, which has been reported to have a -log Kb value of 6.79 ± 0.1 . In fact, one study reported that prostaglandin F2alpha dimethyl amide was "inactive as FP receptor antagonist" in certain assays , suggesting that its antagonistic properties may be context-dependent or assay-specific.
Effects on Smooth Muscle
The antagonistic activity of prostaglandin F2alpha dimethyl amide on FP receptors suggests it may influence smooth muscle function, particularly in tissues where FP receptors mediate contractile responses. This includes vascular smooth muscle, uterine smooth muscle, and gastrointestinal smooth muscle. In a study examining the negative inotropic effect of prostaglandin F2alpha in rat heart, prostaglandin F2alpha dimethyl amide at a concentration of 10 nM was found to abolish the negative inotropic effect induced by prostaglandin F2alpha . This finding suggests a potential role for the compound in modulating cardiac contractility.
Comparative Analysis
Comparison with Other Prostaglandins
| Prostaglandin | Primary Receptor Target | Major Physiological Effects |
|---|---|---|
| Prostaglandin F2alpha dimethyl amide | FP receptor (antagonist) | Inhibits smooth muscle contraction, potential modulation of inflammatory responses |
| Prostaglandin F2alpha | FP receptor (agonist) | Smooth muscle contraction, luteolysis, induction of labor |
| Prostaglandin E2 | EP1-EP4 receptors | Vasodilation, inflammation, fever |
| Prostaglandin D2 | DP receptor | Allergic reactions, sleep regulation |
| Prostaglandin I2 | IP receptor | Vasodilation, inhibition of platelet aggregation |
Comparison with Other FP Receptor Antagonists
In the landscape of FP receptor antagonists, prostaglandin F2alpha dimethyl amide is considered relatively weak compared to newer synthetic antagonists. A comparative study found that AL-3138 (11-deoxy-16-fluoro PGF2alpha) is a more potent and selective FP receptor antagonist than prostaglandin F2alpha dimethyl amide, glibenclamide, and phloretin . AL-3138 demonstrated a Ki value of 296 ± 17 nM against fluprostenol in A7r5 cells, whereas prostaglandin F2alpha dimethyl amide was reported to be inactive in the same assay .
Research Applications
In Vitro Studies
Prostaglandin F2alpha dimethyl amide has been employed in various in vitro studies to investigate FP receptor-mediated signaling pathways. It has been used to characterize the role of FP receptors in:
-
Smooth muscle contractility models, particularly in gerbil colon tissues
-
Phosphoinositide turnover assays in A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts
These studies utilize the compound as a pharmacological tool to probe the function and signaling mechanisms of FP receptors in different cell types and tissues.
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